REACTION_SMILES
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[Br-:19].[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:17])[c:9]([C:13]([CH3:14])([CH3:15])[CH3:16])[cH:10][cH:11][cH:12]1.[CH2:20]([CH:21]=[CH2:22])[Cl:23].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[ClH:24].[K+:18].[Na+:2].[OH-:1].[OH2:25]>>[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:17])[c:9]([C:13]([CH3:14])([CH3:15])[CH3:16])[cH:10][c:11]([CH2:22][CH:21]=[CH2:20])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
C=CCc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |